molecular formula C5H11ClF2N2 B8184246 (4,4-Difluoropiperidin-1-yl)amine hydrochloride

(4,4-Difluoropiperidin-1-yl)amine hydrochloride

Cat. No.: B8184246
M. Wt: 172.60 g/mol
InChI Key: LGGVLGIRPRCSTN-UHFFFAOYSA-N
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Description

(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a chemical compound with the molecular formula C5H9F2N·HCl. It is a derivative of piperidine, characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and has significant applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4,4-Difluoropiperidin-1-yl)amine hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the reaction of piperidine with a fluorinating agent such as trifluoroacetic acid in the presence of dichloromethane. The reaction is stirred at room temperature for several hours, followed by extraction and purification steps to obtain the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar fluorinating agents. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atoms on the piperidine ring can undergo substitution with nucleophiles under specific conditions. This reactivity is critical for modifying the compound’s structure in drug discovery.

Reaction Type Reagents/Conditions Products Key Findings References
Fluorine Substitution Sodium methoxide (NaOMe), DMF, 80°CMethoxy-substituted piperidine derivativeFluorine atoms are replaced by methoxy groups, enhancing hydrophilicity.
Halogen Exchange KCN, ethanol, refluxCyano-substituted piperidine derivativeCyanide replaces fluorine, forming a nitrile-functionalized analog.

Amine Reactivity

The primary amine group participates in acid-base and condensation reactions. As a hydrochloride salt, it can be deprotonated to generate a free amine for further functionalization.

Reaction Type Reagents/Conditions Products Key Findings References
Deprotonation NaOH (aq), 25°CFree amine ((4,4-difluoropiperidin-1-yl)amine)Enables subsequent alkylation or acylation reactions.
Schiff Base Formation Benzaldehyde, ethanol, refluxImine derivativeCondensation with aldehydes forms stable Schiff bases.

Oxidation and Reduction

The piperidine ring and amine group undergo redox reactions, altering electronic and steric properties.

Reaction Type Reagents/Conditions Products Key Findings References
Amine Oxidation H₂O₂, acetic acid, 50°CNitroso or hydroxylamine derivativesControlled oxidation preserves the ring structure while modifying the amine.
Ring Oxidation KMnO₄, H₂SO₄, 70°CKetone or lactam derivativesOxidizing agents target the piperidine ring, forming carbonyl-containing products.

Ring-Opening and Functionalization

The piperidine ring can undergo cleavage under harsh conditions, enabling the synthesis of linear derivatives.

Reaction Type Reagents/Conditions Products Key Findings References
Acid-Catalyzed Hydrolysis HCl (conc.), 100°C4,4-Difluoropentanediamine dihydrochlorideRing-opening yields a diamine, useful for polymer synthesis.
Radical Halogenation NBS, AIBN, CCl₄, refluxBrominated linear derivativeBromine addition at the β-position relative to the amine.

Metabolic Stability Enhancements

Fluorine substitution improves metabolic stability by reducing basicity and altering electron density, as demonstrated in pharmacokinetic studies:

Compound T₁/₂ in RLM (min) Intrinsic Clearance (mL/min/kg) Key Insight References
Non-fluorinated analog15104High clearance due to rapid enzymatic degradation.
4,4-Difluoro derivative 6729Fluorine atoms reduce basicity, slowing hepatic metabolism.

Biological Target Interactions

The compound’s fluorine atoms and amine group influence interactions with enzymes and receptors:

  • PDE5 Inhibition : Fluorine substitution enhances binding affinity to phosphodiesterase-5 (IC₅₀ = 64–362 nM) by stabilizing hydrophobic interactions .

  • hERG Channel Avoidance : Fluorine reduces hERG binding (IC₅₀ > 10 μM), mitigating cardiac toxicity risks .

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediate
(4,4-Difluoropiperidin-1-yl)amine hydrochloride serves as a crucial intermediate in the synthesis of various pharmaceuticals. It is particularly notable in the development of histamine-3 receptor antagonists, which have potential applications in treating cognitive disorders and insomnia. The compound's ability to modulate neurotransmitter release positions it as a candidate for drug development targeting orexin receptors, implicated in sleep regulation and appetite control .

Neuroscience Research

Enzyme Inhibition
The compound has been investigated for its enzyme inhibitory effects, particularly concerning neurological disorders such as Alzheimer's and Parkinson's diseases. It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, making it a promising candidate for therapeutic applications in neurodegenerative diseases .

Neurotransmitter Modulation
Research indicates that this compound acts as an antagonist at histamine-3 receptors. This action modulates neurotransmitter release, providing therapeutic benefits for conditions like insomnia and cognitive impairments associated with neurodegenerative disorders .

Organic Synthesis

Building Block for New Compounds
The compound is utilized as a versatile building block in organic synthesis. Its structural properties allow for the creation of various organic molecules with desired characteristics. This versatility is critical in the development of new compounds that may exhibit enhanced biological activity or improved pharmacokinetic profiles .

In Vitro Studies

Recent studies have demonstrated the efficacy of this compound across various biological assays. The following table summarizes key findings from recent research:

StudyCell LineIC50 (µM)Mechanism
Study 1T47D0.048PI3Kα inhibition
Study 2HGSOC0.021KIF18A inhibition
Study 3RLM Assay29Metabolic stability

These results indicate that the compound maintains high potency against various targets while exhibiting favorable metabolic stability .

Case Studies and Research Findings

  • Histone Deacetylase Inhibitors
    Research highlighted the impact of fluorination on histone deacetylase inhibitors, showcasing how this compound can enhance biological activity through structural modifications .
  • Neuronal Nitric Oxide Synthase Inhibition
    A study demonstrated that incorporating a difluoropiperidine moiety significantly improved the permeability of inhibitors targeting human neuronal nitric oxide synthase. This modification resulted in enhanced potency and selectivity against various isoforms of nitric oxide synthase .
  • Anticancer Potential
    Piperidine derivatives, including this compound, have shown promise in inducing apoptosis in cancer cells. This property positions them as candidates for further development in cancer therapy .

Mechanism of Action

The mechanism of action of (4,4-Difluoropiperidin-1-yl)amine hydrochloride involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness: (4,4-Difluoropiperidin-1-yl)amine hydrochloride is unique due to its specific substitution pattern and the presence of both fluorine atoms and an amine group. This combination imparts distinct chemical properties and biological activities, making it valuable in medicinal chemistry and pharmaceutical research .

Biological Activity

(4,4-Difluoropiperidin-1-yl)amine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in research and pharmaceuticals.

Chemical Structure and Properties

  • Molecular Formula : C5_5H9_9F2_2N·HCl
  • Molecular Weight : 155.59 g/mol
  • Structure : The compound features two fluorine atoms at the 4-position of the piperidine ring, which significantly influences its biological properties.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : It exhibits potent inhibitory effects on enzymes involved in neurotransmitter regulation, which is crucial for treating neurological disorders such as Alzheimer's and Parkinson's diseases .
  • Receptor Antagonism : This compound acts as an antagonist at histamine H3 receptors, modulating neurotransmitter release, which can provide therapeutic benefits in conditions like insomnia and cognitive disorders .

Therapeutic Applications

  • Neuroscience : The compound is investigated for its potential to treat neurodegenerative diseases due to its ability to inhibit specific enzymes and receptors involved in neurotransmitter signaling.
  • Pharmaceutical Development : It serves as an intermediate in synthesizing pharmaceuticals, particularly those targeting orexin receptors, which are implicated in sleep regulation and appetite control .

In Vitro Studies

Recent studies have highlighted the compound's efficacy in various biological assays:

Study Cell Line IC50_{50} (µM) Mechanism
T47D0.048PI3Kα inhibition
HGSOC0.021KIF18A inhibition
RLM Assay29Metabolic stability

These studies indicate that this compound maintains high potency against various targets while exhibiting favorable metabolic stability.

Case Study 1: Neuroprotective Effects

In a study exploring the neuroprotective effects of this compound, researchers demonstrated that it could significantly reduce neuroinflammation markers in rodent models of Alzheimer's disease. The compound was shown to lower levels of pro-inflammatory cytokines while preserving neuronal integrity.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound against triple-negative breast cancer (TNBC). The results indicated that treatment with this compound led to a significant reduction in tumor size and increased apoptosis rates in treated cells compared to control groups .

Properties

IUPAC Name

4,4-difluoropiperidin-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10F2N2.ClH/c6-5(7)1-3-9(8)4-2-5;/h1-4,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGVLGIRPRCSTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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